6-(2-Ethoxyphenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
Ethyl 2-[3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether is a complex organic compound that belongs to the class of triazolothiadiazole derivatives. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
The synthesis of ethyl 2-[3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether typically involves the reaction of 3-(3-fluorophenyl)-1,2,4-triazole with 2-bromo-1-(3-ethoxyphenyl)ethanone under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Ethyl 2-[3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-[3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 2-[3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects . For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Ethyl 2-[3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether is unique due to its specific structural features and pharmacological activities. Similar compounds include other triazolothiadiazole derivatives, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds share a similar core structure but differ in their substituents and biological activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine derivatives: These isomeric compounds have different fusion permutations of the triazole and thiadiazine rings, leading to variations in their properties and applications.
The uniqueness of ethyl 2-[3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether lies in its specific substitution pattern and the resulting pharmacological profile .
Properties
Molecular Formula |
C17H13FN4OS |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
6-(2-ethoxyphenyl)-3-(3-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H13FN4OS/c1-2-23-14-9-4-3-8-13(14)16-21-22-15(19-20-17(22)24-16)11-6-5-7-12(18)10-11/h3-10H,2H2,1H3 |
InChI Key |
KHSVXJZXYOCSMB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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